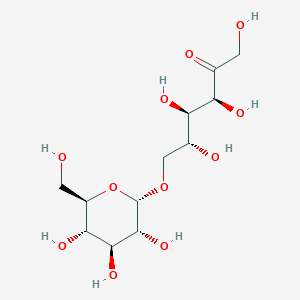
sodium;4-formylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-formylbenzenesulfonate is an organic compound with the molecular formula C7H5NaO4S. It is a sodium salt of 4-formylbenzenesulfonic acid and is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonate group (-SO3Na). This compound is used as an intermediate in the synthesis of dyes and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-formylbenzenesulfonate can be synthesized from sodium p-styrenesulfonate through a series of chemical reactions. One common method involves the oxidation of sodium p-styrenesulfonate using ammonium cerium (IV) nitrate in the presence of Ru(dmp)2(H2O)22 as a catalyst. The reaction is carried out in water at room temperature under an inert atmosphere for approximately 3 hours .
Industrial Production Methods: Industrial production of sodium 4-formylbenzenesulfonate typically involves large-scale oxidation reactions using similar reagents and conditions as mentioned above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-formylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: 4-carboxybenzenesulfonate.
Reduction: 4-hydroxymethylbenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Sodium 4-formylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 4-formylbenzenesulfonate is primarily based on its chemical reactivity. The formyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous reactions. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .
Comparison with Similar Compounds
Sodium 2-formylbenzenesulfonate: Similar structure but with the formyl group in the ortho position relative to the sulfonate group.
Sodium 4-methoxybenzenesulfonate: Contains a methoxy group (-OCH3) instead of a formyl group.
Sodium 4-carboxybenzenesulfonate: Contains a carboxyl group (-COOH) instead of a formyl group.
Uniqueness: Sodium 4-formylbenzenesulfonate is unique due to the presence of both a formyl group and a sulfonate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
sodium;4-formylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPPRCKGVCCJSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)
![4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B7822738.png)












